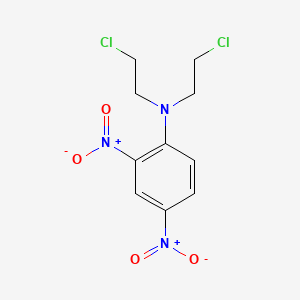
N,N-Bis(2-chloroethyl)-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloroethyl)-2,4-dinitroaniline is a chemical compound known for its unique structure and properties It is characterized by the presence of two chloroethyl groups and two nitro groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-2,4-dinitroaniline typically involves the reaction of 2,4-dinitroaniline with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as primary amines or thiols are used under basic conditions to facilitate substitution.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N,N-Bis(2-aminoethyl)-2,4-dinitroaniline.
Substitution: Formation of N,N-Bis(2-substituted ethyl)-2,4-dinitroaniline derivatives.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-2,4-dinitroaniline involves its ability to form covalent bonds with nucleophilic sites in biomolecules. The chloroethyl groups can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylation mechanism is similar to that of other nitrogen mustards, which are known for their cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.
N,N-Bis(2-chloroethyl)-N-nitrosourea: Known for its use in chemotherapy due to its ability to cross-link DNA.
Tris(2-chloroethyl)amine: A compound with three chloroethyl groups, used in similar applications.
Uniqueness
N,N-Bis(2-chloroethyl)-2,4-dinitroaniline is unique due to the presence of both chloroethyl and nitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
CAS No. |
1221-57-4 |
|---|---|
Molecular Formula |
C10H11Cl2N3O4 |
Molecular Weight |
308.11 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C10H11Cl2N3O4/c11-3-5-13(6-4-12)9-2-1-8(14(16)17)7-10(9)15(18)19/h1-2,7H,3-6H2 |
InChI Key |
JEJLDVZFDFEZJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















